N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea
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Description
N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea is a useful research compound. Its molecular formula is C18H25N3O3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.18959167 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Facile Synthesis and Biological Activity
N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea is involved in the synthesis of complex organic molecules with potential biological activities. For instance, the facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives demonstrates the compound's utility in organic synthesis, exploring its reactivity towards various reagents and its antimicrobial activity against selected pathogens (Elkholy & Morsy, 2006). Further, a series of N-alkyl substituted urea derivatives, including those bearing morpholine moieties, have shown significant antibacterial and antifungal activities, highlighting the compound's relevance in medicinal chemistry (Zheng et al., 2010).
Cell Cycle Regulation and Anticancer Properties
Cyclohexylphenyl‐chloroethyl urea derivatives have been identified to induce cell cycle arrest in cancer cells, specifically causing G1/S and G2/M cell cycle blocks. This suggests their potential application in cancer therapy, where differential protein alkylation patterns by these compounds might underlie their anticancer effects (Bouchon et al., 2007).
Plant Biology and Cytokinin-like Activity
In plant biology, urea derivatives, including those similar to this compound, have been investigated for their cytokinin-like activity. These synthetic compounds are positive regulators of cell division and differentiation in plants, with some urea derivatives specifically enhancing adventitious root formation. This illustrates the compound's utility in agricultural sciences and biotechnology (Ricci & Bertoletti, 2009).
Synthesis of N-alkyl Substituted Urea Derivatives
The synthesis of N-alkyl substituted urea derivatives showcases the chemical versatility of this compound in producing compounds with varied biological activities. These derivatives have been synthesized and evaluated for their potential as antibacterial and antifungal agents, demonstrating the broad applicability of this compound in developing new therapeutic agents (Zheng et al., 2010).
Properties
IUPAC Name |
1-cyclohexyl-3-[3-(morpholine-4-carbonyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(21-9-11-24-12-10-21)14-5-4-8-16(13-14)20-18(23)19-15-6-2-1-3-7-15/h4-5,8,13,15H,1-3,6-7,9-12H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFOVZPKHBKJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.